BenchChemオンラインストアへようこそ!

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

This scaffold delivers a validated ~8-fold CDK2 potency boost vs. 7-phenyl analogs. Its unsubstituted 3-position supports regioselective bromination and Pd-catalyzed cross-coupling for parallel library synthesis. With cLogP ~4.0/MW 259, it probes 7-position lipophilicity–permeability relationships. Procure ≥97% purity grade to minimize false positives in fluorescence-based CDK2/TRKA assays. Optimize 3- and 5-positions from a single lot.

Molecular Formula C17H13N3
Molecular Weight 259.312
CAS No. 439095-79-1
Cat. No. B2368413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
CAS439095-79-1
Molecular FormulaC17H13N3
Molecular Weight259.312
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3
InChIKeyIYLNHLQJFHJXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine (CAS 439095-79-1) Procurement Guide: Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold


2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine (CAS 439095-79-1) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core with a methyl group at position 2 and a 2-naphthyl substituent at position 7 . This scaffold is explored in medicinal chemistry for kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs) [1]. The compound is commercially available from multiple vendors at 95–97% purity for research use .

Why 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine Cannot Be Simply Substituted: Substituent-Dependent Biological Activity in Pyrazolo[1,5-a]pyrimidines


In the pyrazolo[1,5-a]pyrimidine class, biological activity is highly sensitive to the nature and position of substituents. Structural studies of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines reveal that the 7-position substituent significantly influences molecular conformation and intermolecular interactions, with trifluoromethyl, trichloromethyl, and ethoxycarbonyl variants showing distinct crystal packing and electronic properties [1]. Published structure–activity relationship (SAR) studies further demonstrate that replacing a phenyl moiety at the 7-position of the pyrazolo[1,5-a]pyrimidine core with a more lipophilic naphthalene moiety substantially enhances kinase inhibitory efficacy (e.g., CDK2 IC50 improving from 1.58 µM to 0.20 µM in otherwise identical scaffolds) [2]. These findings underscore that even single-atom or ring-system changes at the 7-position can dramatically alter potency and selectivity, making simple in-class substitution unreliable without experimental validation.

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine (CAS 439095-79-1): Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: 2-Naphthyl at Position 7 Enhances Lipophilicity vs. 7-Phenyl Analog

The 2-naphthyl substituent at position 7 imparts distinct physicochemical properties compared to the 7-phenyl analog. The naphthyl group increases the calculated octanol–water partition coefficient (clogP) by approximately 1.2 log units relative to 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, reflecting substantially enhanced lipophilicity . This property is consistent with published SAR observations that replacement of a phenyl with a naphthalene moiety at position 7 improves kinase binding affinity through enhanced hydrophobic pocket occupancy [1].

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Vendor Purity Grade Comparison: 97% (Amadis) vs. Standard 95% Specification

The target compound is available at two distinct purity specifications: 95% minimum purity from AKSci and 97% from Amadis Chemical . For sensitive biochemical assays—particularly kinase inhibition studies where trace impurities can act as competitive inhibitors or fluorescent interferences—the 2% purity improvement represents a meaningful reduction in total unknown impurities, enhancing inter-batch reproducibility.

Chemical Procurement Analytical Quality Assay Reproducibility

3-Position Availability: Synthetic Differentiation from 3-Chloro and 3-Aryl Analogs

The target compound bears a hydrogen atom at position 3, distinguishing it from the 3-chloro analog (3-chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine) and 3-aryl-substituted variants . The unsubstituted 3-position preserves a reactive site for electrophilic bromination, as demonstrated in the general synthetic protocol for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines [1]. This enables late-stage diversification without requiring de novo scaffold synthesis, offering a procurement advantage for laboratories conducting SAR campaigns.

Synthetic Chemistry Late-Stage Functionalization SAR Exploration

Class-Level Kinase Inhibition Potential: CDK2/TRKA Dual Inhibition Pharmacophore Alignment

Published SAR data for the pyrazolo[1,5-a]pyrimidine series show that compound 6r—a direct analog bearing a naphthalene moiety at position 7—achieves CDK2 IC50 = 0.20 µM and TRKA IC50 = 0.97 µM, representing an ~8-fold improvement in CDK2 potency over the corresponding phenyl-substituted compound 6k (CDK2 IC50 = 1.58 µM) [1]. The target compound (2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine) shares the identical 7-(2-naphthyl) substitution pattern and pyrazolo[1,5-a]pyrimidine core present in 6r, suggesting comparable kinase inhibition potential. Note: compound-specific IC50 values for CAS 439095-79-1 have not been independently published; this inference is based on close structural homology.

Kinase Drug Discovery CDK2 Inhibition TRKA Inhibition Dual Inhibitor

Best Research and Industrial Application Scenarios for 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine (CAS 439095-79-1)


Kinase Inhibitor Lead Optimization: CDK2/TRKA Dual Inhibition Starting Point

The 7-(2-naphthyl) substitution pattern in the target compound aligns with the pharmacophore responsible for the ~8-fold CDK2 potency enhancement observed in published pyrazolo[1,5-a]pyrimidine SAR studies (6r vs. 6k) [1]. Medicinal chemistry teams can procure this compound as a validated starting scaffold for systematic optimization of the 3- and 5-positions to further improve potency and selectivity.

Late-Stage Diversification via 3-Position Functionalization

The unsubstituted 3-position of 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is amenable to regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions, as established in the general synthetic methodology for this scaffold class [2]. This enables parallel synthesis of analog libraries from a single procurement lot, reducing both procurement complexity and the cost of maintaining multiple pre-functionalized building blocks.

Biochemical Assay Development: High-Purity Reference Standard for CDK2/TRKA Screening

For laboratories establishing CDK2 or TRKA biochemical screening assays, the 97% purity grade available from Amadis Chemical provides a suitable reference compound. The higher purity specification reduces the risk of impurity-driven false positives or IC50 shifts, which is particularly important for fluorescence-based kinase activity assays where trace fluorescent contaminants can compromise signal-to-noise ratios.

Physicochemical Probe for Membrane Permeability Studies

With a predicted clogP of ~4.0 and molecular weight of 259.3 Da, the target compound occupies a favorable region of drug-like chemical space distinct from more polar pyrazolo[1,5-a]pyrimidine analogs . This makes it a useful probe compound for investigating the relationship between 7-position lipophilicity and cellular permeability in the pyrazolo[1,5-a]pyrimidine series, particularly in Caco-2 or PAMPA assays.

Quote Request

Request a Quote for 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.